REACTION_CXSMILES
|
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=O.[O-:16][CH2:17][CH3:18].[Na+].[Cl-].[Ca+2].[Cl-].Cl>C(O)C>[NH2:5][C:4]1[N:3]=[C:1]([O:16][CH2:17][CH3:18])[N:2]=[C:9]([C:8]([F:7])([F:14])[F:15])[N:6]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
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8.4 g
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Type
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reactant
|
Smiles
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C(#N)NC(=N)N
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
46 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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is added in the course of 5 min
|
Duration
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5 min
|
Type
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TEMPERATURE
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Details
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the reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux for 7 hours
|
Duration
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7 h
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed
|
Type
|
ADDITION
|
Details
|
100 g of water are added
|
Type
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FILTRATION
|
Details
|
the suspension is filtered with suction
|
Type
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WASH
|
Details
|
The residue is washed with 50 ml of water
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Type
|
CUSTOM
|
Details
|
dried at 50° C./20 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)OCC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.089 mol | |
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |